molecular formula C15H12Cl2O2 B5596064 3,4-dimethylphenyl 2,4-dichlorobenzoate

3,4-dimethylphenyl 2,4-dichlorobenzoate

Cat. No.: B5596064
M. Wt: 295.2 g/mol
InChI Key: JEMPAYOCZANGEC-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 2,4-dichlorobenzoate is an aromatic ester featuring two distinct substituent groups:

  • A 3,4-dimethylphenyl moiety attached via an ester linkage.
  • A 2,4-dichlorobenzoate group, characterized by chlorine atoms at the 2- and 4-positions of the benzoyl ring.

Properties

IUPAC Name

(3,4-dimethylphenyl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-9-3-5-12(7-10(9)2)19-15(18)13-6-4-11(16)8-14(13)17/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMPAYOCZANGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethylphenyl 2,4-dichlorobenzoate typically involves the esterification of 3,4-dimethylphenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dimethylphenyl 2,4-dichlorobenzoate is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Employed in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-dimethylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Structural and Crystallographic Differences

The table below compares key structural parameters of 3,4-dimethylphenyl 2,4-dichlorobenzoate with similar esters:

Compound Dihedral Angle (°) R Factor Data-to-Parameter Ratio Key Substituents
This compound 48.81 0.041 14.2 3,4-dimethylphenyl; 2,4-Cl
2,4-Dichlorophenyl 4-methylbenzoate 47.92 0.045 13.8 2,4-Cl; 4-methylbenzoyl
3-Chlorophenyl 4-methylbenzoate 52.10 0.039 15.0 3-Cl; 4-methylbenzoyl
2,6-Dichlorophenyl 4-methylbenzoate 45.60 0.048 12.5 2,6-Cl; 4-methylbenzoyl

Key Observations :

  • Dihedral Angles : The 3,4-dimethylphenyl group in the title compound introduces steric hindrance, resulting in a slightly larger dihedral angle compared to 2,6-dichlorophenyl derivatives .
  • Crystallographic Precision : The R factor (0.041) and data-to-parameter ratio (14.2) indicate high structural reliability, comparable to other esters in this class .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Donating Groups : The 2,4-dichlorobenzoate group’s electron-withdrawing Cl atoms contrast with the electron-donating methyl groups in 4-methylbenzoate derivatives, altering reactivity in nucleophilic substitutions .

Functional Comparison with Bioactive Analogues

Pesticidal Urea Derivatives

Urea-based pesticides like diuron (N’-(3,4-dichlorophenyl)-N,N-dimethylurea) and linuron (N’-(3,4-dichlorophenyl)-N-methoxy-N-methylurea) highlight the importance of chlorine substitution patterns :

Compound Substituents Key Use
Diuron 3,4-dichlorophenyl Herbicide
Linuron 3,4-dichlorophenyl; methoxy Herbicide
Title Compound 3,4-dimethylphenyl; 2,4-Cl Underexplored

Critical Analysis :

  • The 2,4-dichloro configuration in the title compound differs from the 3,4-dichloro pattern in diuron, which may reduce herbicidal activity but increase stability against metabolic degradation.
  • Methyl groups in the title compound could reduce toxicity compared to chlorinated urea analogues.

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